molecular formula C5HBrClF3N2 B1279475 5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine CAS No. 425392-76-3

5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine

Cat. No.: B1279475
CAS No.: 425392-76-3
M. Wt: 261.43 g/mol
InChI Key: JFRNHGWPQJPTCO-UHFFFAOYSA-N
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Description

5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine is a heterocyclic aromatic compound that contains bromine, chlorine, and trifluoromethyl functional groups attached to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine typically involves the halogenation of pyrimidine derivatives. One common method includes the reaction of 4-chloro-6-(trifluoromethyl)pyrimidine with bromine in the presence of a suitable catalyst under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at a temperature range of 0-25°C.

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using automated reactors to ensure precise control over reaction parameters. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The compound can participate in oxidation reactions to form various oxidized derivatives. Reduction reactions can also be performed to modify the functional groups attached to the pyrimidine ring.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, or primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 5-amino-4-chloro-6-(trifluoromethyl)pyrimidine.

Scientific Research Applications

5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the design of bioactive molecules that target specific biological pathways.

    Medicine: It serves as a precursor in the synthesis of potential drug candidates with various therapeutic properties.

    Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.

Comparison with Similar Compounds

  • 5-Bromo-4-chloro-2-(trifluoromethyl)pyrimidine
  • 5-Bromo-4-chloro-6-(difluoromethyl)pyrimidine
  • 5-Bromo-4-chloro-6-(trifluoromethyl)benzene

Uniqueness: 5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine is unique due to the specific positioning of the bromine, chlorine, and trifluoromethyl groups on the pyrimidine ring. This unique arrangement imparts distinct chemical reactivity and physical properties, making it valuable for specific synthetic applications and research purposes.

Properties

IUPAC Name

5-bromo-4-chloro-6-(trifluoromethyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HBrClF3N2/c6-2-3(5(8,9)10)11-1-12-4(2)7/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFRNHGWPQJPTCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(C(=N1)Cl)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HBrClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10468218
Record name 5-bromo-4-chloro-6-(trifluoromethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10468218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

425392-76-3
Record name 5-bromo-4-chloro-6-(trifluoromethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10468218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

24.3 g (100.0 mmoles) of 5-bromo-4-hydroxy-6-trifluoromethylpyrimidine was suspended in 18.5 g (120.0 mmoles) of phosphorus oxychloride. The suspension was stirred at 100° C. for 2 hours to give rise to a reaction. After confirmation of the completion of the reaction, the reaction mixture was gradually poured into water and extraction with chloroform was conducted. The resulting organic layer was washed with water and an aqueous sodium chloride solution in this order and then dried over anhydrous magnesium sulfate. The resulting solution was subjected to reduced pressure distillation to remove the solvent contained therein. The residue was purified by silica gel column chromatography to obtain 21.5 g (yield: 82.4%) of 5-bromo-4-chloro-6-trifluoromethylpyrimidine.
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24.3 g
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18.5 g
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Synthesis routes and methods II

Procedure details

24.3 g (100.0 mmoles) of 5-bromo-4-hydroxy-6-trifluoromethylpyrimidine was suspended in 18.5 g (120.0 mmoles) of phosphorus oxychloride. The mixture was stirred at 100° C. for 2 hours to give rise to a reaction. After confirmation of the completion of the reaction, the reaction mixture was poured into water gradually, followed by extraction with chloroform. The resulting organic layer was washed with water and an aqueous sodium chloride solution in this order and then dried over anhydrous magnesium sulfate. The resulting solution was subjected to vacuum distillation to remove the solvent contained therein. The residue was purified by silica gel column chromatography to obtain 21.5 g (yield: 82.4%) of 5-bromo-4-chloro-6-trifluoromethylpyrimidine.
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24.3 g
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reactant
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18.5 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why is 5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine a useful starting material for synthesizing 5-substituted pyrimidines?

A1: The research demonstrates that this compound can be effectively converted into its corresponding 5-pyrimidyllithium species. [] This is significant because 5-pyrimidyllithium species, when flanked by two electron-withdrawing groups like trifluoromethyl and a halogen (chlorine in this case), exhibit notable stability. [] This stability allows for further reactions, such as carboxylation, leading to the high-yield synthesis of valuable 5-carboxylic acid derivatives. [] This makes this compound a valuable precursor in synthesizing a variety of functionalized pyrimidines.

Q2: What is a significant side reaction to be aware of when using this compound in synthesis, and how can it be minimized?

A2: The formation of bipyrimidines is a significant side reaction when using this compound. [] This occurs due to competing reaction pathways during the lithiation step. [] While the research doesn't delve into specific minimization strategies for this particular compound, optimizing reaction conditions, such as temperature and solvent choice, could potentially enhance the desired reaction pathway and minimize bipyrimidine formation.

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